beta-Guaiene

Description

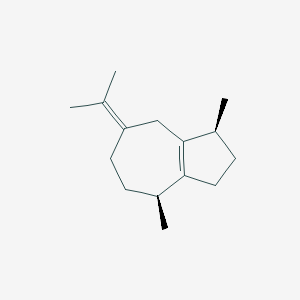

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-12H,5-9H2,1-4H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQERSGRNPMEH-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C(C)C)CC2=C1CCC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=C(C)C)CC2=C1CC[C@@H]2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052599, DTXSID401037341 | |

| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobile greenish-yellow liquid; Earthy, spicy aroma | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, propylene glycol; Soluble in oils, Soluble (in ethanol) | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.912-0.918 | |

| Record name | Guaiene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1346/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

88-84-6, 372162-07-7 | |

| Record name | β-Guaiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethylidene)-, (1S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,4R)-1,2,3,4,5,6,7,8-Octahydro-1,4-dimethyl-7-(1-methylethylidene)azulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-cis)-1,2,3,4,5,6,7,8-octahydro-7-isopropylidene-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-GUAIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D018Q907T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beta-Guaiene: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-guaiene, a sesquiterpenoid hydrocarbon, is a naturally occurring volatile organic compound found in a variety of plant species. As a significant component of essential oils, it contributes to their characteristic aroma and possesses noteworthy biological activities. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and professionals in drug development.

Natural Occurrence and Quantitative Data

This compound, along with its isomers α-guaiene and δ-guaiene, has been identified in numerous plant essential oils. The concentration of these compounds can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the quantitative occurrence of guaienes in several notable plant sources.

| Plant Species | Plant Part | Extraction Method | β-Guaiene (%) | α-Guaiene (%) | δ-Guaiene (%) | Reference(s) |

| Aquilaria malaccensis | Chipwood | Headspace Volatile of Incense | 32 | 24.683 | - | [1] |

| Pogostemon cablin | Leaf | Microwave-Assisted Hydrodistillation | Present (unquantified) | 12.18 | 14.69 | [2][3][4][5] |

| Bulnesia sarmientoi (Guaiacwood) | Wood and Sawdust | Steam Distillation | Present (unquantified) | Present (unquantified) | Present (unquantified) | [6][7] |

| Aquilaria malaccensis | Treated Wood | Hydrodistillation | - | 3.99 | 10.41 | [8] |

| Aquilaria malaccensis | Chipwood | Direct Extraction of Smoke | - | 2.7 | - | [9] |

Note: "-" indicates that the compound was not reported or not detected in the analysis.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP)[10].

The cyclization of the linear FPP molecule into the bicyclic guaiene skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Specifically, δ-guaiene synthases have been identified in Aquilaria species, which are responsible for the production of δ-guaiene and α-guaiene[11][12]. While a specific β-guaiene synthase has not been definitively characterized, it is hypothesized that it follows a similar catalytic mechanism involving the cyclization of FPP. The proposed biosynthetic pathway leading to the formation of guaiene isomers is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] GC-MS analysis of essential oil of Pogostemon cablin growing in Indonesia extracted by microwave-assisted hydrodistillation | Semantic Scholar [semanticscholar.org]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. scholar.its.ac.id [scholar.its.ac.id]

- 6. Guaiacwood Essential Oil CAS 8016-23-7 – Augustus Oils Ltd [augustus-oils.ltd.uk]

- 7. Oil of guaiac - Wikipedia [en.wikipedia.org]

- 8. cropj.com [cropj.com]

- 9. biomedres.us [biomedres.us]

- 10. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood1[C][W][OA] | Semantic Scholar [semanticscholar.org]

The Biosynthesis of β-Guaiene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of β-guaiene, a bicyclic sesquiterpene of significant interest in the pharmaceutical and fragrance industries. The document outlines the core metabolic pathways, enzymatic reactions, and regulatory mechanisms involved in its production in plants. Detailed experimental protocols for key research methodologies and quantitative data on enzyme kinetics are presented to facilitate further investigation and metabolic engineering efforts.

Introduction to β-Guaiene

β-Guaiene is a member of the guaiane class of sesquiterpenoids, characterized by a hydroazulene skeleton.[1] These compounds are widely distributed in the plant kingdom and contribute to the aromatic properties of many essential oils. Beyond their fragrance, guaiane sesquiterpenes, including β-guaiene, are investigated for a range of pharmacological activities. Understanding the biosynthetic pathway of β-guaiene is crucial for its sustainable production through metabolic engineering in plants or microbial systems.

The Biosynthetic Pathway of β-Guaiene

The biosynthesis of β-guaiene originates from central carbon metabolism and proceeds through the universal terpenoid precursor pathways, culminating in the cyclization of farnesyl pyrophosphate (FPP).

Precursor Biosynthesis: The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants utilize two distinct pathways to produce the five-carbon building blocks of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP):

-

The Mevalonate (MVA) Pathway: Typically operating in the cytosol, this pathway commences with acetyl-CoA and is the primary source of FPP for sesquiterpene biosynthesis.

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as precursors, primarily for the synthesis of monoterpenes, diterpenes, and carotenoids.

Farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes, is formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS).[2]

Cyclization of FPP to the Guaiene Skeleton

The final and decisive step in β-guaiene biosynthesis is the conversion of the linear FPP molecule into the bicyclic guaiene structure. This complex cyclization is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically guaiene synthases.[1]

While specific β-guaiene synthases have not been extensively characterized, studies on δ-guaiene synthases from Aquilaria species provide a well-established model for the formation of the guaiene core.[1] The reaction mechanism is proposed to proceed through the following key steps:

-

Ionization: The reaction is initiated by the dissociation of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

C1-C10 Cyclization: The carbocation undergoes an initial cyclization between C1 and C10 to form a 10-membered germacrene A-like cationic intermediate.[1]

-

C2-C6 Cyclization: A second cyclization occurs between C2 and C6 of the germacrene intermediate, forming the characteristic 5/7-fused ring system of the guaiane skeleton.[1]

-

Rearrangements and Deprotonation: The resulting guaianyl cation can undergo a series of hydride shifts and rearrangements, followed by deprotonation at different positions to yield various guaiene isomers, including α-, β-, and δ-guaiene. The specific stereochemistry of the final product is determined by the precise folding of the substrate within the enzyme's active site.

Quantitative Data: Enzyme Kinetics and Product Distribution

Detailed kinetic studies have been performed on δ-guaiene synthases from Aquilaria crassna, which provide valuable benchmarks for guaiene biosynthesis. These enzymes, designated AcC2, AcC3, and AcC4, were found to produce δ-guaiene as their major product, alongside α-guaiene and α-humulene. While these studies did not report the production of β-guaiene, the kinetic parameters offer insight into the efficiency of the guaiene scaffold formation.

Table 1: Product Distribution of Recombinant δ-Guaiene Synthases from A. crassna

| Enzyme | α-Guaiene (%) | α-Humulene (%) | δ-Guaiene (%) |

|---|---|---|---|

| AcC2 | 10.5 ± 0.3 | 2.5 ± 0.1 | 87.0 ± 0.4 |

| AcC3 | 10.3 ± 0.2 | 2.5 ± 0.1 | 87.2 ± 0.3 |

| AcC4 | 10.4 ± 0.1 | 2.6 ± 0.1 | 87.0 ± 0.2 |

Data from Kumeta and Ito (2010). Values are mean ± SE.

Table 2: Kinetic Parameters of Recombinant δ-Guaiene Synthases from A. crassna

| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) |

|---|---|---|---|

| AcC2 | 1.3 ± 0.1 | 0.054 ± 0.001 | 0.042 |

| AcC3 | 0.2 ± 0.0 | 0.008 ± 0.000 | 0.040 |

| AcC4 | 1.4 ± 0.2 | 0.076 ± 0.003 | 0.054 |

Data from Kumeta and Ito (2010). Kinetic parameters were determined using FPP as the substrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of β-guaiene biosynthesis.

Heterologous Expression and Purification of Guaiene Synthase in E. coli

This protocol describes the expression of a His-tagged guaiene synthase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Workflow:

Materials:

-

E. coli expression strain (e.g., BL21(DE3) CodonPlus-RIL)

-

Expression vector with His-tagged guaiene synthase gene

-

Luria-Bertani (LB) and Terrific Broth (TB) media

-

Appropriate antibiotic (e.g., ampicillin, kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose resin

Protocol:

-

Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 500 mL of TB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6–0.8.

-

Induction: Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubation: Continue to incubate the culture for 22 hours at 16°C with shaking.

-

Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification:

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged protein with 5 column volumes of Elution Buffer.

-

-

Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

In Vitro Enzyme Assay for Guaiene Synthase Activity

This protocol details the procedure for determining the enzymatic activity and product profile of the purified guaiene synthase.

Materials:

-

Purified guaiene synthase

-

Assay Buffer: 25 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM Dithiothreitol (DTT)

-

Substrate: (E,E)-Farnesyl pyrophosphate (FPP)

-

Pentane (for extraction)

-

Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Reaction Setup: In a 2 mL glass vial, prepare a 500 µL reaction mixture containing Assay Buffer and the purified enzyme (final concentration ~1-5 µg).

-

Initiation: Start the reaction by adding FPP to a final concentration of 10-50 µM.

-

Incubation: Overlay the reaction mixture with 500 µL of pentane to trap volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.

-

Extraction: Stop the reaction by vortexing vigorously for 30 seconds. Separate the phases by centrifugation (1,000 x g for 2 minutes).

-

Analysis: Carefully transfer the upper pentane layer to a new GC vial for analysis by GC-MS.

GC-MS Analysis of Sesquiterpene Products

This protocol provides a general method for the separation and identification of guaiene isomers and other sesquiterpene products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, constant flow at 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at 5°C/min

-

Ramp 2: Increase to 250°C at 10°C/min

-

Final hold: 250°C for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

-

Compound Identification: Compare mass spectra and retention times with authentic standards and reference libraries (e.g., NIST).

Regulation of Guaiene Biosynthesis

The production of guaiene sesquiterpenes in plants is tightly regulated, often as part of a defense response to biotic or abiotic stress. The expression of terpene synthase genes, including guaiene synthases, is induced by signaling molecules such as methyl jasmonate (MJ).[1] This induction is mediated by a network of transcription factors, including members of the WRKY, MYB, and AP2/ERF families, which bind to specific cis-regulatory elements in the promoters of TPS genes.

Conclusion and Future Directions

The biosynthetic pathway leading to the guaiene scaffold is well-established, proceeding from FPP via a germacrene-like intermediate. While detailed characterization has focused on δ-guaiene synthases, the fundamental mechanisms described provide a robust framework for understanding β-guaiene formation. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for researchers aiming to elucidate the specific enzymatic steps leading to β-guaiene and for those seeking to engineer its production in heterologous systems.

Future research should focus on the isolation and characterization of specific β-guaiene synthases to determine their product specificity and kinetic properties. Elucidating the precise stereochemical control exerted by the enzyme's active site will be key to understanding how different guaiene isomers are produced. Such knowledge will be instrumental in developing tailored biocatalysts for the high-yield production of β-guaiene for pharmaceutical and other industrial applications.

References

physical and chemical properties of beta-Guaiene

An In-depth Technical Guide to the Physical and Chemical Properties of β-Guaiene

Introduction

β-Guaiene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2] As a member of the sesquiterpenoid class of organic compounds, it is composed of three isoprene units.[2] Found in the essential oils of various plants, such as guaiac wood, patchouli, and Borreria verticillata, it is a significant contributor to the aroma and biological activity of these oils.[3][4] β-Guaiene is utilized in the fragrance and flavoring industries for its characteristic sweet, woody, and spicy aroma.[3][5][6] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its analysis, and logical workflows for its characterization, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of β-Guaiene are summarized below. These properties are crucial for its isolation, identification, and application.

General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | [1] |

| Synonyms | Guaia-1(5),7(11)-diene, Guaiene, β-Guajene | [1][7] |

| CAS Number | 88-84-6 | [1][2] |

| Molecular Formula | C₁₅H₂₄ | [1][8] |

| Molecular Weight | 204.35 g/mol | [1][6] |

| Appearance | Colorless to pale yellow oily liquid; Mobile greenish-yellow liquid | [3][6][9] |

| Odor | Sweet, woody, dry, spicy, powdery, balsamic | [5][6] |

Experimental Physical Properties

| Property | Value | Conditions | Source |

| Boiling Point | 123-124 °C | @ 9.00 mm Hg | [5] |

| 137-139 °C | @ 15.5 mm Hg | [2] | |

| 277.9 °C | (Estimated) | [6][9] | |

| Density | 0.912 - 0.918 g/cm³ | @ 25.00 °C | [1][5] |

| Refractive Index | 1.503 - 1.509 | @ 20.00 °C | [1][5] |

| Optical Rotation | [α]20/D -18° to -30° | [5] | |

| Solubility | Insoluble in water and propylene glycol; Soluble in ethanol and oils. | [1][5] | |

| Flash Point | 110.00 °C | (TCC) | [5] |

| Vapor Pressure | 0.006 mmHg | @ 25.00 °C (est) | [5] |

Computed and Spectroscopic Data

| Property | Value | Source |

| logP (Octanol/Water) | 4.1 - 6.333 (Computed/Estimated) | [1][5][10] |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 161, 105, 204 | [1] |

| Kovats Retention Index | Standard non-polar: ~1462 - 1533 | [1][11] |

| Standard polar: ~1648 - 1720 | [1][12] |

Experimental Protocols

Detailed methodologies are essential for the reliable extraction, isolation, and characterization of β-Guaiene.

Extraction and Isolation from Plant Material

β-Guaiene is typically isolated from essential oils. A standard laboratory procedure for obtaining β-Guaiene from a plant source like patchouli leaves is as follows:

-

Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature for several days to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Hydrodistillation: Place the powdered material in a round-bottom flask with distilled water. Heat the flask to boiling. The steam and volatile oils are condensed in a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected. The process is typically run for 3-6 hours.

-

Solvent Extraction (Alternative): Macerate the powdered material in a non-polar solvent like hexane or ethanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): To increase the purity of β-Guaiene, the crude essential oil or extract can be fractionated using column chromatography on silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).

-

Storage: The collected essential oil or isolated fraction should be stored in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at refrigerator temperatures to prevent oxidation and degradation.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for identifying and quantifying β-Guaiene in a volatile mixture.

-

Sample Preparation: Dilute the essential oil or extract (e.g., 1 µL in 1 mL of hexane) to a suitable concentration for GC-MS analysis.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column, typically a non-polar phase like DB-5 or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).[11]

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and hold for a few minutes, then ramp up at a controlled rate (e.g., 3 °C/min) to a final temperature (e.g., 240 °C) and hold.[11]

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Identification: The identification of β-Guaiene is achieved by comparing its mass spectrum and Kovats Retention Index (RI) with those from reference libraries (e.g., NIST, Wiley) and literature data.[1][13] The mass spectrum of β-Guaiene is characterized by prominent peaks at m/z 161, 105, and the molecular ion peak at 204.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of isolated β-Guaiene.

-

Sample Preparation: Dissolve a purified sample of β-Guaiene (typically 5-10 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR & DEPT: Identifies the number of unique carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the complete connectivity of the carbon skeleton and finalize the structural assignment.

-

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the spectra are compared with published data for β-Guaiene to confirm its identity.

Visualizations

Diagrams are provided to illustrate key workflows and relationships relevant to the study of β-Guaiene.

Caption: Workflow for isolation and characterization of β-Guaiene.

Caption: Relationship between β-Guaiene's structure and its properties.

Chemical Reactivity and Biological Activity

As a sesquiterpene with two double bonds, β-Guaiene's reactivity is centered on these functional groups. It is susceptible to:

-

Oxidation: Exposure to air and light can lead to oxidation, forming various oxygenated derivatives. This process can alter its aromatic profile and is a reason for storing it under inert gas.

-

Isomerization: Under acidic conditions or upon heating, the double bonds can migrate, leading to the formation of isomers like α-Guaiene or δ-Guaiene.

β-Guaiene has been investigated for several biological activities. It is reported to exhibit antimicrobial and antiparasitic properties.[7] Furthermore, as a major component of certain essential oils, it contributes to their overall bioactivity, including potential antioxidant effects.[4] However, detailed studies on its specific mechanisms of action and signaling pathways are still emerging.

References

- 1. beta-Guaiene | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB017386) - FooDB [foodb.ca]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. researchgate.net [researchgate.net]

- 5. guaiene, 88-84-6 [thegoodscentscompany.com]

- 6. GUAIENE | 88-84-6 [chemicalbook.com]

- 7. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]

- 8. β-Guaiene [webbook.nist.gov]

- 9. chemicalbull.com [chemicalbull.com]

- 10. «beta»-Guaiene (CAS 88-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. β-Guaiene [webbook.nist.gov]

- 12. cis-beta-Guaiene | C15H24 | CID 15560253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. β-Guaiene [webbook.nist.gov]

The Discovery and Isolation of β-Guaiene from Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and purification of β-guaiene, a sesquiterpenoid of significant interest in the pharmaceutical and fragrance industries. This document details the historical context of its discovery and outlines the modern methodologies for its extraction and isolation from various essential oil sources. Key experimental protocols, including steam distillation, fractional distillation, column chromatography, and preparative gas chromatography, are presented in a detailed, step-by-step format. Quantitative data on the prevalence of β-guaiene in different essential oils are summarized for comparative analysis. Furthermore, this guide illustrates the experimental workflows and the known biological activities of β-guaiene through logical diagrams, providing a valuable resource for researchers engaged in natural product chemistry and drug development.

Introduction

Guaienes are a group of closely related sesquiterpenes with the molecular formula C₁₅H₂₄, first identified from guaiac wood oil.[1] Among these, β-guaiene is a notable isomer found in a variety of plant essential oils. Its unique chemical structure and potential biological activities have made it a target for isolation and further investigation. This guide serves as a technical resource for the efficient isolation and purification of β-guaiene from natural sources.

Discovery and Natural Occurrence

The history of guaiene is linked to the exploration of essential oils for fragrances and medicinal purposes.

-

Initial Discovery : α-Guaiene, a closely related isomer of β-guaiene, was first isolated from guaiac wood oil, which is obtained from the heartwood of Bulnesia sarmientoi.[1] This discovery paved the way for the identification of other guaiene isomers, including β-guaiene, in various natural sources.

-

Prominent Natural Sources : β-Guaiene is found in a range of essential oils, with its concentration varying depending on the plant species, geographical location, and extraction method. Some of the most significant sources are detailed in the table below.

Data Presentation: β-Guaiene Content in Various Essential Oils

| Essential Oil Source | Plant Part | β-Guaiene Content (%) | Reference(s) |

| Patchouli Oil (Pogostemon cablin) | Leaves | Varies, can be a minor component | [2][3][4][5] |

| Guaiac Wood Oil (Bulnesia sarmientoi) | Wood | Minor component | [6][7][8] |

| Mentha longifolia | Aerial Parts | Can be a major component (up to 42% as cis-β-guaiene in some chemotypes) | [9] |

Experimental Protocols for Isolation and Purification

The isolation of β-guaiene from essential oils typically involves a multi-step process, starting with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Step 1: Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.[8] This process takes advantage of the volatility of β-guaiene to separate it from the non-volatile components of the plant matrix.

Protocol:

-

Preparation of Plant Material : The plant material (e.g., dried patchouli leaves) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup : A steam distillation apparatus is assembled, consisting of a steam generator, a still pot containing the plant material, a condenser, and a collection flask (separatory funnel).

-

Distillation : Steam is passed through the plant material, causing the volatile essential oils, including β-guaiene, to vaporize.

-

Condensation : The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.

-

Collection : The condensed liquid, a mixture of water and essential oil, is collected in a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water and can be easily collected.

Step 2: Fractional Distillation for Enrichment

Fractional distillation is employed to separate the components of the essential oil based on their boiling points. This step is crucial for enriching the fraction containing β-guaiene.

Protocol:

-

Apparatus Setup : A fractional distillation apparatus is assembled, including a heating mantle, a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a condenser, and a collection flask.

-

Distillation : The crude essential oil is heated in the distillation flask. The component with the lower boiling point will vaporize first and rise through the fractionating column.

-

Fraction Collection : As the temperature increases, different fractions are collected at their respective boiling points. The fraction containing β-guaiene is collected based on its known boiling point. In the case of patchouli oil, δ-guaiene and α-guaiene are often present and will distill at similar temperatures.[2]

References

- 1. Guaiene - Wikipedia [en.wikipedia.org]

- 2. media.neliti.com [media.neliti.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. pubs.aip.org [pubs.aip.org]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. researchgate.net [researchgate.net]

- 7. Oil of guaiac - Wikipedia [en.wikipedia.org]

- 8. aromatherapyoil.in [aromatherapyoil.in]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Beta-Guaiene (CAS No. 88-84-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of beta-guaiene (CAS No. 88-84-6), a naturally occurring sesquiterpene found in various essential oils. The document consolidates key physicochemical properties, spectroscopic data for identification, and detailed experimental protocols for its analysis. Furthermore, it outlines the known biological activities and potential applications of this compound, presenting a logical workflow for its isolation and characterization. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification and Properties

This compound is a bicyclic sesquiterpene with the molecular formula C15H24.[1][2] It is a constituent of various plant essential oils, including those from guaiac wood, patchouli, and cypress.[3] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 88-84-6 | [1] |

| Molecular Formula | C15H24 | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| IUPAC Name | (1S,4S)-1,4-dimethyl-7-propan-2-ylidene-2,3,4,5,6,8-hexahydro-1H-azulene | [1] |

| Synonyms | Guaiene, Guaia-1(5),7(11)-diene, β-Guajene | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Appearance | Colorless to pale yellow oily liquid | - | [4] |

| Boiling Point | 277.9 | °C | [4] |

| Density | 0.912-0.918 | g/cm³ | [5] |

| Refractive Index | 1.503-1.509 | - | [5] |

| Solubility | Insoluble in water and propylene glycol; Soluble in oils. | - | [5] |

| logP (Octanol/Water) | 4.1 | - | [1] |

Spectroscopic Data for Identification

The structural elucidation and identification of this compound are primarily achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Table 3: Key Spectroscopic Data for this compound Identification

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 204. Key fragments: 161, 105. | [1] |

| ¹³C NMR (CDCl₃) | Predicted peaks around δ 10-150 ppm, with characteristic signals for olefinic and aliphatic carbons. | - |

| ¹H NMR (CDCl₃) | Predicted signals in the δ 0.8-5.5 ppm range, showing characteristic resonances for methyl, methylene, and methine protons, including vinylic protons. | - |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching (alkane and alkene), C=C stretching, and C-H bending vibrations. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the identification and analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound in a complex mixture, such as an essential oil.[6]

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

Procedure:

-

Sample Preparation: Dilute the essential oil sample containing this compound in a suitable solvent (e.g., methanol or hexane) to a concentration of approximately 1 µL/mL.[7]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.[7]

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).

-

The mass spectrum of this compound should exhibit a molecular ion peak at m/z 204 and characteristic fragment ions at m/z 161 and 105.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is crucial for unambiguous structure confirmation.[4]

Objective: To confirm the chemical structure of isolated this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 220 ppm.

-

-

2D NMR Experiments (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which helps in assembling the molecular structure.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Compare the obtained chemical shifts and coupling constants with published data for this compound to confirm its identity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

-

Salt plates (e.g., NaCl or KBr).

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of pure this compound between two salt plates to create a thin liquid film.

-

-

Spectral Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with empty salt plates.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. For this compound, expect to see:

-

~2960-2850 cm⁻¹: C-H stretching from alkane groups.

-

~3070-3010 cm⁻¹: C-H stretching from alkene groups.

-

~1640 cm⁻¹: C=C stretching of the double bonds.

-

~1450 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

-

-

Logical Workflows and Relationships

The following diagrams illustrate key logical processes and relationships related to this compound.

Caption: Experimental Workflow for this compound Isolation and Identification.

Caption: Logical Relationships of this compound's Biological Activities and Applications.

Biological Activity and Applications

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further research and development.

-

Antimicrobial and Antiparasitic Activities: Studies have indicated that this compound possesses antimicrobial and antiparasitic properties.[2]

-

Anti-inflammatory Effects: As a component of essential oils known for their anti-inflammatory effects, such as patchouli oil, this compound is thought to contribute to these properties.

-

Flavor and Fragrance: this compound is used as a flavoring agent in the food industry and as a fragrance ingredient in perfumery and cosmetics.[1][9] It is described as having a sweet, woody, and spicy aroma.[3]

Safety and Handling

Table 4: GHS Hazard Information for this compound

| Hazard Class | GHS Classification | Precautionary Statements | Source |

| Aspiration Hazard | H304: May be fatal if swallowed and enters airways. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. | [1] |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [1] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling and Storage:

-

Handle in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

-

Store in a cool, dry place away from heat and direct sunlight in a tightly sealed container.[5]

-

In case of spillage, absorb with an inert material and dispose of in accordance with local regulations.[5]

Conclusion

This compound (CAS No. 88-84-6) is a sesquiterpene with established physicochemical properties and a growing body of evidence supporting its biological activities. This technical guide provides a consolidated resource for its identification, analysis, and potential applications. The detailed experimental protocols and logical workflows presented herein are intended to facilitate further research into this promising natural compound. As with any biologically active molecule, appropriate safety precautions must be observed during handling and investigation.

References

- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. b-Guaiene (>85%) | CymitQuimica [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 7. scitepress.org [scitepress.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

The Guaienes: An In-depth Technical Guide to the C15H24 Sesquiterpene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaienes are a class of bicyclic sesquiterpenes with the molecular formula C15H24, commonly found in the essential oils of various plants. As volatile organic compounds, they contribute to the characteristic aromas of many botanicals and have garnered significant interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the core aspects of guaienes, focusing on their isomeric forms, physicochemical properties, biosynthesis, and reported biological activities. Detailed experimental protocols for their extraction, isolation, and characterization are presented, alongside a summary of quantitative data to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Introduction to Guaienes (C15H24)

Guaienes are a series of closely related natural chemical compounds classified as sesquiterpenes. They are characterized by a guaiane skeleton, a bicyclic structure composed of a five-membered and a seven-membered ring. The molecular formula for all guaiene isomers is C15H24, with a molecular weight of approximately 204.35 g/mol . The most commonly occurring and studied isomers are α-guaiene, β-guaiene, and δ-guaiene, each differing in the position of their double bonds within the bicyclic framework. These structural variations contribute to differences in their chemical and biological properties.

α-Guaiene, the most prevalent isomer, was first isolated from guaiac wood oil. Guaienes are known for their characteristic earthy and spicy aromas and are utilized in the fragrance and flavoring industries. Beyond their sensory properties, research has indicated that guaienes possess a range of biological activities, including antimicrobial and anti-inflammatory effects, making them promising candidates for further investigation in drug development.

Physicochemical Properties of Guaiene Isomers

The physicochemical properties of the primary guaiene isomers are summarized in the table below. These properties are crucial for their extraction, isolation, and analytical characterization.

| Property | α-Guaiene | β-Guaiene | δ-Guaiene |

| Molecular Formula | C15H24 | C15H24 | C15H24 |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |

| IUPAC Name | (1S,4S,7R)-1,4-Dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | (1S,4S)-1,4-Dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulene | (3S,3aS,5R)-3,8-Dimethyl-5-(prop-1-en-2-yl)-1,2,3,3a,4,5,6,7-octahydroazulene |

| CAS Number | 3691-12-1 | 88-84-6 | 3691-11-0 |

| Appearance | Colorless to pale yellow liquid | - | - |

| Boiling Point | ~288 °C (predicted) | ~278 °C (predicted) | ~269 °C (predicted) |

| Solubility | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents | Soluble in non-polar organic solvents |

Biosynthesis of Guaienes

Guaienes, like all sesquiterpenes, are biosynthesized from farnesyl diphosphate (FPP), a C15 isoprenoid precursor. The biosynthesis is a multi-step enzymatic process. The initial steps involve the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units to form FPP. The cyclization of FPP is then catalyzed by specific sesquiterpene synthases, in this case, guaiene synthases, to form the characteristic bicyclic guaiane skeleton. The specific isomer of guaiene produced is dependent on the particular synthase enzyme and the subsequent enzymatic modifications.

Unveiling the Bioactive Potential of β-Guaiene: A Technical Guide for Researchers

An In-depth Exploration of a Promising Sesquiterpene for Drug Discovery and Development

Introduction

Beta-Guaiene, a bicyclic sesquiterpene found in the essential oils of various plants, including guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin), is emerging as a compound of significant interest in the field of pharmacology.[1][2] As a member of the vast and structurally diverse terpenoid family, β-guaiene presents a compelling profile for initial investigations into its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary research into the bioactivity of β-guaiene, with a focus on its potential anticancer, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of β-guaiene's biological effects, detailing relevant experimental protocols, and outlining potential mechanisms of action to guide future research endeavors.

While direct research on the bioactivity of isolated β-guaiene is nascent, studies on closely related guaiene isomers and other sesquiterpenes provide a strong rationale for its investigation. This guide will synthesize the available data and propose logical frameworks for its exploration.

Antimicrobial Activity

Initial investigations into the antimicrobial properties of the guaiene class of sesquiterpenes show promise. While specific data for β-guaiene is limited, a study on its isomer, α-guaiene, provides valuable insights into its potential antibacterial effects.

Quantitative Data

A study on α-guaiene isolated from patchouli oil demonstrated its ability to inhibit the growth of Gram-positive bacteria.[3][4] The data from a well diffusion assay is summarized below.

| Bacterial Strain | α-Guaiene Concentration | Average Inhibition Zone (mm) |

| Staphylococcus aureus | 60% | 10.33 |

| Staphylococcus epidermidis | Not specified as most effective | - |

| Table 1: Antibacterial Activity of α-Guaiene[3][4] |

It is important to note that this data is for α-guaiene and serves as an indicator of the potential antimicrobial activity of the guaiene scaffold. Further research is required to determine the specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pure β-guaiene against a broader spectrum of microorganisms.

Experimental Protocols

Well Diffusion Assay for Antibacterial Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Culture Preparation: Prepare a fresh inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Application: Add a defined volume (e.g., 50-100 µL) of β-guaiene (at various concentrations, dissolved in a suitable solvent like DMSO) to each well. A solvent control and a positive control (a known antibiotic) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity: A Look into Potential Mechanisms

While direct evidence for the anti-inflammatory activity of β-guaiene is still emerging, the well-documented effects of other sesquiterpenes, such as β-patchoulene, suggest that β-guaiene may exert its effects through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]

Hypothesized Signaling Pathway Inhibition by β-Guaiene

Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a cascade of intracellular events leading to the production of pro-inflammatory mediators. It is hypothesized that β-guaiene may intervene in this process.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of β-guaiene for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay:

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite (a stable product of NO).

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines if a compound can inhibit the activity of the COX-2 enzyme, which is responsible for producing prostaglandins involved in inflammation.

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and arachidonic acid (the substrate).

-

Inhibitor Addition: Add various concentrations of β-guaiene or a known COX-2 inhibitor (e.g., celecoxib) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time to allow the enzymatic reaction to occur.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.[6]

Anticancer Activity: Exploring Potential Cytotoxicity

The cytotoxic potential of various sesquiterpenes against cancer cell lines has been established, suggesting that β-guaiene may also possess anticancer properties.[7][8] Research into related guaianolide sesquiterpenes has shown significant cytotoxic effects.

Quantitative Data

While specific IC50 values for β-guaiene against cancer cell lines are not yet widely published, studies on other guaianolide sesquiterpenes demonstrate potent activity. For instance, certain chlorinated guaianolides have shown IC50 values in the low micromolar range against human leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cell lines.[7] This highlights the potential of the guaiane skeleton in cancer research.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of β-guaiene for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways in Anticancer Activity

The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. The NF-κB and MAPK signaling pathways, which are often dysregulated in cancer, are key targets.

Conclusion and Future Directions

The preliminary investigations and inferences from related compounds suggest that β-guaiene is a promising candidate for further pharmacological research. Its potential antimicrobial, anti-inflammatory, and anticancer activities warrant a more in-depth exploration.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to obtain high-purity β-guaiene to enable accurate bioactivity studies.

-

In Vitro Bioassays: Conducting comprehensive in vitro studies to determine the MIC/MBC values against a wide range of pathogens, and IC50 values against a panel of cancer cell lines and for key inflammatory markers.

-

Mechanism of Action Studies: Investigating the precise molecular mechanisms by which β-guaiene exerts its effects, with a focus on the NF-κB and MAPK signaling pathways.

-

In Vivo Studies: Progressing to well-designed animal models to evaluate the efficacy and safety of β-guaiene in a physiological context.

This technical guide serves as a foundational resource to stimulate and guide these future investigations, which will be crucial in determining the ultimate therapeutic potential of β-guaiene.

References

- 1. This compound | C15H24 | CID 15560252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of ï¡-guaiene Patchouli Oil on Staphylococcus aureus and Staphylococcus epidermidis | Gontor Agrotech Science Journal [ejournal.unida.gontor.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

Beta-Guaiene as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-guaiene (β-guaiene) is a bicyclic sesquiterpenoid plant metabolite found in a variety of aromatic and medicinal plants. As a key component of essential oils, it contributes to the characteristic aroma of plants such as guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin). Beyond its olfactory properties, β-guaiene plays a significant role in plant defense mechanisms and has demonstrated a range of pharmacological activities, including antimicrobial, anti-inflammatory, and platelet aggregation inhibitory effects. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and potential applications of β-guaiene, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Introduction

This compound is a member of the guaiene family of sesquiterpenes, characterized by a hydroazulene skeleton.[1] Its molecular formula is C15H24, and it exists as a colorless to pale yellow liquid.[2] Found in numerous plant species, β-guaiene is a significant contributor to the chemical profile of many essential oils and is utilized in the fragrance and flavoring industries.[3] In plants, the synthesis of β-guaiene is often induced by biotic and abiotic stressors, highlighting its role as a phytoalexin. This guide will explore the intricate details of β-guaiene as a plant metabolite, from its biochemical synthesis to its functional roles and methods for its study.

Biosynthesis of this compound

The biosynthesis of β-guaiene, like all sesquiterpenes, originates from the isoprenoid pathway. The direct precursor is farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.

The cyclization of the linear FPP molecule into the bicyclic structure of β-guaiene is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Specifically, guaiene synthases facilitate this complex carbocation-driven reaction cascade. The process begins with the ionization of FPP, followed by a series of intramolecular cyclizations and rearrangements to form the characteristic five- and seven-membered ring structure of the guaiene skeleton.[3][4]

Role in Plant Defense: The Jasmonate Signaling Pathway

The production of β-guaiene and other sesquiterpenes is a key component of the plant's induced defense response against herbivores and pathogens. This response is often mediated by the jasmonate signaling pathway. Mechanical wounding or herbivore attack triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCF^COI1^) ubiquitin E3 ligase complex. This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, including the genes encoding sesquiterpene synthases like guaiene synthase.[1][2][5] This upregulation of enzyme production leads to an increased synthesis of β-guaiene, which can act as a repellent to herbivores or have antimicrobial properties.

Quantitative Data

The concentration of β-guaiene varies significantly among different plant species and even within different parts of the same plant. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Guaiene Isomers in Selected Essential Oils

| Plant Species | Essential Oil Source | α-Guaiene (%) | β-Guaiene (%) | δ-Guaiene (%) | Reference(s) |

| Pogostemon cablin (Patchouli) | Leaves | 8.82 - 14.6 | 1.5 - 2.17 | 8.65 - 20.89 | [6][7][8] |

| Bulnesia sarmientoi (Guaiac wood) | Wood | ~0.11 | - | ~0.22 | [9] |

| Mentha longifolia | Aerial parts | - | up to 42 (cis-β-guaiene) | - | [10] |

| Jatropha roseae | - | 2.00 | - | - | [11] |

Note: Data for β-guaiene is limited in some sources; values for other guaiene isomers are provided for context. The composition of essential oils can vary based on factors such as geographical location, harvest time, and extraction method.

Table 2: Biological Activity of Guaiene and Related Compounds

| Activity | Compound/Extract | Test System | Result (IC₅₀ / MIC) | Reference(s) |

| Antifungal | α-guaiene rich fraction | C. albicans | MIC: 45% | [12] |

| Antifungal | α-guaiene rich fraction | A. niger | MIC: 55% | [12] |

| Anti-inflammatory | Guaianolide from Cyathocline purpurea | DPPH radical scavenging | IC₅₀: 76 µg/mL | [13] |

| Anti-inflammatory | 2-himachelen-7-ol | LPS-induced COX-2 expression | Dose-dependent inhibition | [14] |

| Platelet Aggregation Inhibition | Pimpinellin | Collagen-induced | IC₅₀: 13.6 µM | [15] |

Note: Specific IC₅₀ and MIC values for pure β-guaiene are not widely reported. The data presented here are for related compounds or extracts rich in guaienes and serve as an indication of potential activity.

Table 3: Yields of Guaiene in Engineered Microorganisms

| Organism | Product | Precursor/Carbon Source | Titer | Reference(s) |

| Escherichia coli | δ-guaiene | Mevalonate | up to 400 mg/L | [16] |

| Saccharomyces cerevisiae | Germacrene A (precursor to β-elemene) | Glucose | 190.7 mg/L | [17] |

Note: Data on the synthetic production of β-guaiene is limited. The provided data for δ-guaiene and a related sesquiterpene precursor demonstrate the potential for microbial production.

Experimental Protocols

Extraction of this compound from Plant Material

Objective: To extract essential oils rich in β-guaiene from plant matrices.

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, wood shavings) and grind it into a coarse powder.

-

Apparatus Setup: Assemble a steam distillation apparatus with a round-bottom flask for water, a biomass flask, a condenser, and a collection vessel.

-

Distillation: Place the powdered plant material in the biomass flask. Heat the water in the round-bottom flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and liquefies. Collect the distillate, which will consist of a layer of essential oil and a layer of water.

-

Separation: Separate the essential oil from the aqueous layer using a separatory funnel.

-

Drying: Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Preparation of Plant Material: Dry and grind the plant material to a fine powder.

-

SFE System Setup: Load the powdered plant material into the extraction vessel of a supercritical fluid extractor.

-

Extraction Parameters: Set the extraction parameters. Typical conditions for sesquiterpene extraction include:

-

Supercritical Fluid: Carbon dioxide (CO₂)

-

Pressure: 100-300 bar

-

Temperature: 40-60 °C

-

Co-solvent (optional): A small percentage of a polar solvent like ethanol can be added to the CO₂ to increase the extraction efficiency of more polar compounds.

-

-

Extraction: Pump the supercritical CO₂ through the extraction vessel. The CO₂ will dissolve the essential oils.

-

Separation: The CO₂ containing the dissolved oils is then passed into a separator, where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the essential oil to precipitate out.

-

Collection: Collect the extracted essential oil from the separator.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Transcription Factor AsMYC2 Controls the Jasmonate-Responsive Expression of ASS1 Regulating Sesquiterpene Biosynthesis in Aquilaria sinensis (Lour.) Gilg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 2.5.1. In Vitro Anti-Inflammatory Assay: Inhibition of BSA Denaturation [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Engineering of Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha-guaiene synthase - Wikipedia [en.wikipedia.org]

- 13. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 17. Metabolic engineering of Saccharomyces cerevisiae for production of germacrene A, a precursor of beta-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Sesquiterpenoids: A Technical Guide to β-Guaiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of C15 isoprenoids, are of significant interest to the pharmaceutical and biotechnology industries due to their wide range of biological activities. This technical guide focuses on foundational research concerning β-guaiene, a bicyclic sesquiterpene found in various essential oils. We provide an in-depth overview of its chemical properties, isolation and characterization methodologies, and known biological activities, with a particular emphasis on its anti-inflammatory and antioxidant potential. This document consolidates quantitative data into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development.

Introduction to β-Guaiene

β-Guaiene (CAS 88-84-6) is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody and spicy aroma.[1][2] It is a constituent of various plant essential oils, notably from guaiac wood (Bulnesia sarmientoi) and patchouli (Pogostemon cablin).[1] Its chemical structure features a guaiane skeleton, a 5/7 fused ring system.[3] The unique structure of β-guaiene and other sesquiterpenoids contributes to their diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and antioxidant effects.[4][5]

Chemical and Physical Properties of β-Guaiene

A comprehensive understanding of the physicochemical properties of β-guaiene is fundamental for its extraction, purification, and formulation in potential therapeutic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₄ | [2] |

| Molecular Weight | 204.35 g/mol | [2] |

| CAS Number | 88-84-6 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [6] |

| Boiling Point | 277.9 °C | [6] |

| Solubility | Sparingly soluble in chloroform; slightly soluble in methanol | [6] |

Isolation and Characterization of β-Guaiene

The isolation of β-guaiene from its natural sources, primarily essential oils, is a critical step for its detailed study. Various chromatographic and distillation techniques are employed for its purification.

Experimental Protocol: Isolation of β-Guaiene from Patchouli Oil by Vacuum Fractionation Distillation

This protocol describes a method for isolating guaiene from patchouli oil.

Materials and Equipment:

-

Crude patchouli oil

-

Vacuum fractionation distillation system with a packed column

-

Heating mantle

-

Vacuum pump

-

Collection flasks

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation: Place a known volume of crude patchouli oil into the boiling flask of the vacuum fractionation distillation apparatus.

-

System Setup: Assemble the distillation system, ensuring all connections are airtight. Connect the vacuum pump and the heating mantle.

-

Fractionation:

-

One-Stage Fractionation: Gradually heat the patchouli oil under vacuum. Collect fractions at different temperature ranges. For guaiene isolation, specific temperature ranges such as 249–261°C, 261–273°C, 273–280°C, 280–286°C, 286–291°C, 291–302°C, 302–319°C, and 319–321°C can be used.[7]

-

Two-Stage Fractionation: In the first stage, perform a distillation to separate the bulk of the higher-boiling components like patchouli alcohol. The remaining fraction, enriched in lower-boiling sesquiterpenes, is then subjected to a second fractionation using narrower temperature ranges (e.g., 249–261°C, 261–274°C, 274–281°C, 281–287°C, and 287–300°C) to isolate guaiene.[7]

-

-

Analysis: Analyze the collected fractions using GC-MS to identify and quantify the presence of β-guaiene.

Experimental Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

GC-MS system (e.g., Shimadzu GC-MS-QP2010 SE)

-

Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 μm film thickness)

GC Conditions:

-

Injector Temperature: 250°C[3]

-